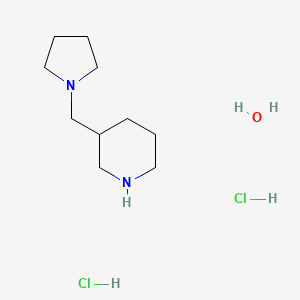![molecular formula C16H12N4O2S B6136179 N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136179.png)
N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide, also known as compound L, is a novel small molecule that has shown potential as a therapeutic agent in various diseases. This compound was first synthesized in 2012 and has since been the subject of extensive research due to its unique chemical structure and promising biological activity.
Mecanismo De Acción
The exact mechanism of action of N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L is not fully understood; however, studies have shown that it inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Additionally, N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L has a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Additionally, N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects. Furthermore, N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L in lab experiments is its potent biological activity, which makes it a useful tool for studying the mechanisms of cancer cell growth, inflammation, and neurological disorders. Additionally, N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L has been shown to be relatively stable and easy to synthesize, making it a cost-effective tool for research. However, one limitation of using N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L in lab experiments is its potential toxicity, which may limit its use in certain in vivo studies.
Direcciones Futuras
There are several future directions for research on N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L. One potential direction is to further investigate its mechanism of action and identify specific targets for its biological activity. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L for different diseases. Furthermore, studies are needed to investigate the potential side effects of N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L and to develop strategies to mitigate these effects. Finally, future research may focus on developing derivatives of N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L with improved biological activity and reduced toxicity.
Métodos De Síntesis
The synthesis of N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L involves a multi-step process that starts with the reaction of 2-aminobenzonitrile and thiourea to form a thiazole intermediate. This intermediate is then reacted with 3-bromoacetophenone to form an imidazole intermediate. The final step involves the reaction of the imidazole intermediate with 3-chloropropionitrile and hydroxylamine to form N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L.
Aplicaciones Científicas De Investigación
Compound L has been studied extensively for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. In vitro studies have shown that N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L exhibits potent anti-cancer activity against a variety of cancer cell lines. Additionally, N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L has been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1,2-oxazol-3-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-15(17-8-12-6-7-22-19-12)14-10-23-16-18-13(9-20(14)16)11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOGOMNNTJGGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-oxazol-3-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-{5-[3-(diethylamino)-1-propyn-1-yl]-2,4-dipropoxyphenyl}-2-propyn-1-yl)diethylamine dihydrochloride](/img/structure/B6136106.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6136114.png)
![1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B6136115.png)

![1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6136132.png)
![N-[1-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6136134.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6136139.png)
![N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide](/img/structure/B6136146.png)
![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)



![1-(cyclohexylmethyl)-3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6136193.png)